molecular formula C9H9BrN2OS B14869882 2-(5-Bromothiophen-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile

2-(5-Bromothiophen-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile

Cat. No.: B14869882
M. Wt: 273.15 g/mol
InChI Key: NAMBFCKOJBRYCH-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is a synthetic organic compound that features a brominated thiophene ring and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination of Thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The brominated thiophene and azetidine intermediates can be coupled using nucleophilic substitution or other coupling reactions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could introduce various functional groups onto the thiophene ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structure.

    Industry: Use in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action for 2-(5-Bromothiophen-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromothiophen-2-yl)acetonitrile: Lacks the azetidine moiety.

    2-(3-Hydroxyazetidin-1-yl)acetonitrile: Lacks the brominated thiophene ring.

    Thiophene derivatives: Various compounds with different substituents on the thiophene ring.

Uniqueness

2-(5-Bromothiophen-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is unique due to the combination of the brominated thiophene ring and the azetidine moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H9BrN2OS

Molecular Weight

273.15 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile

InChI

InChI=1S/C9H9BrN2OS/c10-9-2-1-8(14-9)7(3-11)12-4-6(13)5-12/h1-2,6-7,13H,4-5H2

InChI Key

NAMBFCKOJBRYCH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C#N)C2=CC=C(S2)Br)O

Origin of Product

United States

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